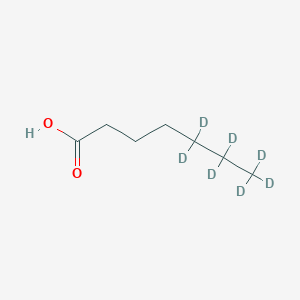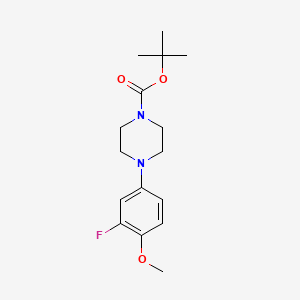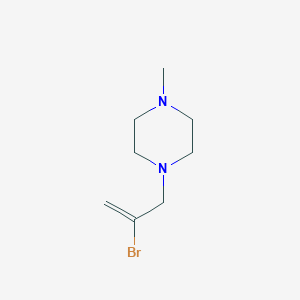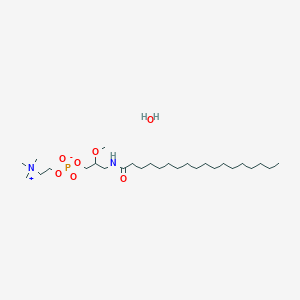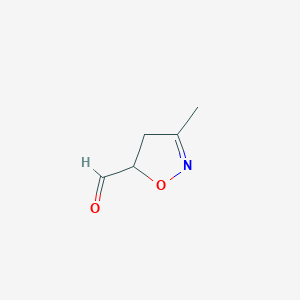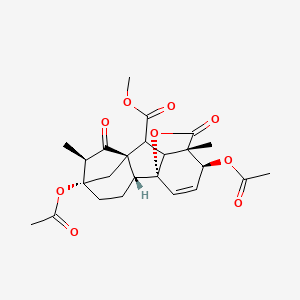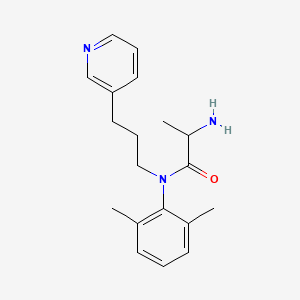amine Hydrochloride](/img/structure/B13860843.png)
[(4-Bromo-2-fluorophenyl)methoxy](methyl)amine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride is a chemical compound with the molecular formula C8H9BrFNO·HCl. It is a useful research chemical for organic synthesis processes. This compound is often used as a building block in the synthesis of more complex molecules due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride typically involves several steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of (4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and reaction times, to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted phenyl derivatives, while coupling reactions can result in the formation of more complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Used in the development of new pharmaceuticals and therapeutic agents.
Material Science: Used in the synthesis of new materials with unique properties.
Biological Research: Used in the study of biological processes and the development of new diagnostic tools.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
(4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride can be compared with other similar compounds, such as:
(4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
(4-Bromo-2-chlorophenyl)methoxyamine Hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
(4-Bromo-2-fluorophenyl)methoxyamine Sulfate: Similar structure but with a sulfate group instead of a hydrochloride group.
These compounds have similar chemical properties but may exhibit different reactivity and biological activity due to the differences in their functional groups.
Eigenschaften
Molekularformel |
C8H10BrClFNO |
|---|---|
Molekulargewicht |
270.52 g/mol |
IUPAC-Name |
N-[(4-bromo-2-fluorophenyl)methoxy]methanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c1-11-12-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H |
InChI-Schlüssel |
FDFJALJFMCNYGE-UHFFFAOYSA-N |
Kanonische SMILES |
CNOCC1=C(C=C(C=C1)Br)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


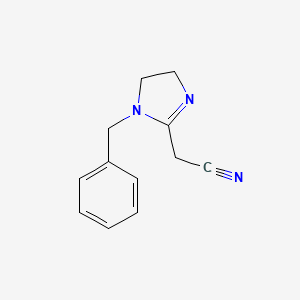
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
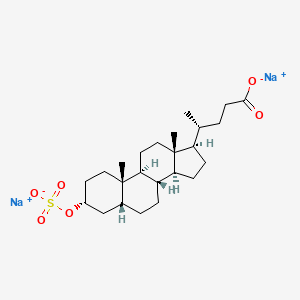
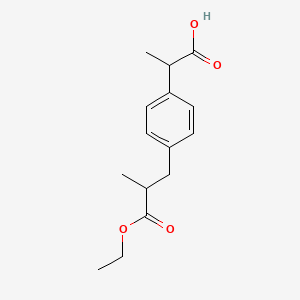
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)
